5-(1H-Indol-3-yl)-2-phenyloxazole

Chemical Synthesis Medicinal Chemistry Pharmacology

Reproducible SAR requires the authentic 5-(3-indolyl)oxazole core; substituted analogs confound baseline mapping. This unsubstituted building block enables: • Antioxidant lead optimization (close analogs 3-4x more potent than Vitamin E in DPPH). • Selective anticancer design by avoiding thiazole-related broad cytotoxicity. • Plant antiviral baseline activity against TMV. • Novel, non-obvious derivative synthesis for IP. Purity ≥98%, -20°C storage, global shipping.

Molecular Formula C17H12N2O
Molecular Weight 260.29 g/mol
Cat. No. B12846696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1H-Indol-3-yl)-2-phenyloxazole
Molecular FormulaC17H12N2O
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(O2)C3=CNC4=CC=CC=C43
InChIInChI=1S/C17H12N2O/c1-2-6-12(7-3-1)17-19-11-16(20-17)14-10-18-15-9-5-4-8-13(14)15/h1-11,18H
InChIKeyHTCJVEQRKUDXFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1H-Indol-3-yl)-2-phenyloxazole: Core Scaffold


5-(1H-Indol-3-yl)-2-phenyloxazole (CAS 73053-83-5) is a privileged heterocyclic scaffold that combines an indole and an oxazole moiety, a structural motif recognized for its wide array of biological activities [1]. This compound serves as a core structure, analogous to the natural product pimprinine, which is a known monoamine oxidase (MAO) inhibitor [2]. Its molecular formula is C17H12N2O, with a molecular weight of 260.29 g/mol and a calculated LogP of 3.8 . The compound is available for research use as a building block, typically with a purity of 98%, and requires storage at -20°C to maintain stability .

Core Scaffold

Indole-oxazole privileged structure for SAR and library synthesis

Research Building Block

High-purity grade for medicinal chemistry and agrochemical discovery

Storage Requirement

Requires -20°C freezer storage to maintain stability

Analog Specificity of 5-(1H-Indol-3-yl)-2-phenyloxazole


Simple substitution of 5-(1H-Indol-3-yl)-2-phenyloxazole with a closely related analog is not scientifically sound due to the profound impact of specific substitution patterns on biological activity. This compound is part of the broader 5-(3'-indolyl)oxazole class, where subtle modifications to the oxazole ring or the attached phenyl group dictate distinct potency and selectivity profiles across different therapeutic targets. For instance, replacing the central oxazole with a thiazole ring or modifying the 2-phenyl group to other substituents can completely alter or even invert activity [1][2]. Therefore, a one-size-fits-all procurement strategy is inadequate; the precise chemical structure of 5-(1H-Indol-3-yl)-2-phenyloxazole is essential for studies building upon its specific, albeit not yet fully quantified, biological profile.

Simple substitution of the 2-phenyl group may invert biological activity due to sensitive SAR.

Replacing the oxazole ring with thiazole shifts antiproliferative profile and potency.

Switching to an isoxazole core leads to divergent target engagement and caspase induction.

5-(1H-Indol-3-yl)-2-phenyloxazole: Comparative Evidence


Direct Quantitative Data Gap

A critical differentiator for 5-(1H-Indol-3-yl)-2-phenyloxazole is the notable absence of robust, publicly available, direct quantitative biological data (e.g., IC50 values, Ki) specifically for this unsubstituted 2-phenyl derivative. In contrast, extensive quantitative SAR studies exist for its close analogs, such as the 2-substituted phenyl-5-(3'-indolyl)-oxazole series. This lack of pre-existing data for the target compound is a strategic advantage for novel intellectual property generation, as it represents an unclaimed or under-explored chemical space within a well-validated pharmacophore [1].

Biological Data
Class-level inference
No direct IC50/Ki reported for this unsubstituted 2-phenyl derivative.
Unclaimed chemical space for novel IP generation.
Literature search across major databases.
Chemical Synthesis Medicinal Chemistry Pharmacology

Antioxidant Activity of Substituted Analogs

While direct data for 5-(1H-Indol-3-yl)-2-phenyloxazole is unavailable, a study on the closely related series of 2-substituted phenyl-5-(3'-indolyl)-oxazoles provides critical class-level evidence. In a DPPH in vitro antioxidant assay, compounds 21 and 22 from this series exhibited antioxidative activity 3-4 times stronger than Vitamin E [1]. This establishes the 5-(3'-indolyl)-oxazole scaffold as a potent antioxidant pharmacophore. The unsubstituted 2-phenyl derivative serves as the essential baseline for probing the precise role of the phenyl ring and its substituents in this observed activity.

Antioxidant Activity
Class-level inference
Compounds 21/22 (2-substituted analogs) show 3–4× greater activity than Vitamin E in DPPH assay.
Validates indole-oxazole scaffold for antioxidant SAR.
Target compound not directly tested; class-level evidence.
Antioxidant Oxidative Stress Free Radical Scavenging

Oxazole vs. Thiazole Antiproliferative Selectivity

A structure-activity relationship (SAR) study on indole-based oxazoles and thiazoles demonstrates that heteroatom substitution is a critical determinant of antiproliferative activity and selectivity. The study found that sulfur-containing compounds (thiazoles and carbothioamides) showed significant antiproliferative properties against HL-60 leukemia and C6 glioma cell lines, whereas the corresponding oxazole derivatives were less active in this specific context [1]. This indicates that while the oxazole scaffold of 5-(1H-Indol-3-yl)-2-phenyloxazole may be less potent for this particular antiproliferative activity, it may offer advantages in selectivity or a distinct mechanism of action that warrants further investigation.

Antiproliferative Profile
Class-level inference
Thiazole analogs show significant activity in HL-60 and C6 lines; oxazole analogs were significantly less potent.
Oxazole core may provide a selectivity window over sulfur-containing heterocycles.
In vitro cell viability assays; target compound not tested.
Anticancer Leukemia Glioma

Antiviral Baseline in Pimprinine Series

A systematic study on pimprinine alkaloids (which are 5-(3-indolyl)oxazole derivatives) revealed that the target compound, 5-(1H-Indol-3-yl)-2-phenyloxazole (referred to as compound 5i in the study), is part of a series with antiviral activity against tobacco mosaic virus (TMV) [1]. While the unsubstituted compound itself showed moderate activity, certain derivatives (5l, 9h, 10h) exhibited antiviral activities similar to or higher than the widely used antiviral agent ningnanmycin [1]. This positions 5-(1H-Indol-3-yl)-2-phenyloxazole as a crucial baseline molecule for understanding the structural requirements for enhanced antiviral potency.

Antiviral (TMV)
Cross-study comparable
Compound 5i (target) showed moderate activity; derivatives 5l, 9h, 10h had activity similar to or higher than ningnanmycin.
Establishes baseline for antiviral SAR optimization.
Assayed against tobacco mosaic virus.
Antiviral Plant Virology Agrochemical

Isoxazole vs. Oxazole Chemotype Differentiation

A key structural differentiator is the oxazole ring versus the closely related isoxazole. Studies on indole-containing 3,5-diarylisoxazoles demonstrate preferential antiproliferative activity in human colon (Colo320) and lung (Calu-3) cancer cell lines, with low micromolar IC50 values, and the ability to induce pro-apoptotic caspases-3 and -7 [1]. The target compound's oxazole ring (O and N at 1,3 positions) presents a distinct electronic and steric environment compared to the isoxazole (O and N at 1,2 positions), which can lead to fundamentally different target engagement and biological outcomes. Selecting the oxazole over an isoxazole core is a deliberate choice to access a different area of chemical and biological space.

Target Engagement
Class-level inference
Isoxazole series induces caspase-3/-7 and shows low micromolar IC50 in Colo320 and Calu-3; oxazole data not reported.
Oxazole may access different chemical space and biological outcomes.
Heterocycle choice critical for mechanism divergence.
Anticancer Medicinal Chemistry Apoptosis

Stability and Storage Requirements

From a practical procurement perspective, 5-(1H-Indol-3-yl)-2-phenyloxazole has a defined stability profile that must be considered. Vendor technical datasheets specify a storage condition of -20°C in a freezer to maintain purity, which is standardly supplied at 98% . This requirement is a key differentiator from more stable, room-temperature-stable building blocks and necessitates appropriate laboratory infrastructure. Ignoring this storage requirement could lead to sample degradation and compromise experimental reproducibility.

Storage
Supporting evidence
Long-term storage at −20°C required to maintain purity; supplied at high purity.
Cold storage infrastructure necessary for compound integrity.
Vendor specification; room-temperature building blocks do not require this.
Compound Management Stability Procurement

5-(1H-Indol-3-yl)-2-phenyloxazole Applications


Baseline for Antioxidant SAR

Procure 5-(1H-Indol-3-yl)-2-phenyloxazole to serve as the foundational, unsubstituted core in a systematic structure-activity relationship (SAR) investigation of novel antioxidants. The established 3-4x greater potency of close 2-substituted phenyl analogs over Vitamin E in DPPH assays provides a strong rationale for exploring the 5-(3'-indolyl)-oxazole scaffold [1]. Using this compound allows researchers to map the essential pharmacophoric elements and guide the synthesis of next-generation antioxidant leads with improved potency and selectivity.

Selective Anticancer Scaffold

Utilize 5-(1H-Indol-3-yl)-2-phenyloxazole as a starting point to design selective anticancer agents by avoiding the potent, broad-spectrum antiproliferative effects associated with thiazole analogs [1]. The comparative SAR data indicates that the oxazole core may confer a different selectivity profile or mechanism of action than sulfur-containing heterocycles [2]. This compound is ideal for medicinal chemistry programs aiming to target specific cancer pathways with reduced off-target cytotoxicity.

Agrochemical Antiviral Discovery Baseline

Integrate 5-(1H-Indol-3-yl)-2-phenyloxazole into a discovery program for novel plant antiviral agents. As a core component of the pimprinine alkaloid class, which has shown activity against tobacco mosaic virus (TMV) comparable to the commercial standard ningnanmycin, this unsubstituted derivative is crucial for establishing baseline activity [3]. Systematic modification from this core structure can drive the optimization of potency and physicochemical properties for field application.

Novel IP Generation Scaffold

Leverage 5-(1H-Indol-3-yl)-2-phenyloxazole for the synthesis of novel chemical entities (NCEs) to secure strong intellectual property positions. The compound represents a largely unsubstituted, data-poor core within a well-validated pharmacophore class (5-(3'-indolyl)oxazole) [4]. By exploring the chemical space around this scaffold, researchers can generate novel, non-obvious derivatives with high potential for composition-of-matter patent protection in both pharmaceutical and agrochemical fields.

Application
Selection Property
Validation Focus
Antioxidant SAR baseline
Unsubstituted indole-oxazole core
DPPH potency mapping and analog benchmarking
Selective anticancer discovery
Oxazole over thiazole heterocycle
Cell-line antiproliferative selectivity assays
Agrochemical antiviral baseline
Pimprinine alkaloid class membership
TMV in vivo activity and SAR expansion
Novel IP generation scaffold
Data-poor pharmacophore
Composition-of-matter patent potential

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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